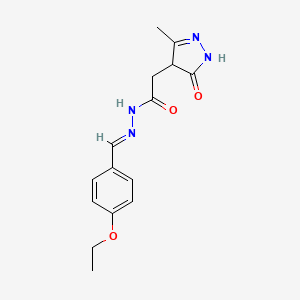
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is a selective cyclooxygenase-2 (COX-2) inhibitor that is used to treat various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain.
Wirkmechanismus
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has several advantages for lab experiments. It is a highly selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various biological processes. 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione is also a potent anti-inflammatory and analgesic agent, which makes it useful for studying pain and inflammation in animal models. However, 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has some limitations for lab experiments. It is a relatively new drug, and its long-term effects on various biological processes are not well understood. Additionally, 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer off-target effects than 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione. Another area of research is the study of 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione's effects on various biological processes, including its long-term effects on inflammation and cancer. Additionally, the use of 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione in combination with other drugs for the treatment of various diseases is an area of active research.
Synthesemethoden
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione can be synthesized by reacting 4-(4-ethylbenzylidene)-1,3-dimethyl-1H-pyrazol-5(4H)-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to give 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione.
Wissenschaftliche Forschungsanwendungen
4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis and inflammation. 4-(4-ethylbenzylidene)-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-ethylphenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-6-8-15(9-7-14)12-17-18(22)20-21(19(17)23)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,20,22)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMUWGLMXGZGAK-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-ethylbenzylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)

![5-(N-{[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5731428.png)


![ethyl 2-{[(2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5731454.png)
![4-({2-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731467.png)

![4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)


